Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is a compound characterized by the presence of a cyclohexane ring with an acetic acid functional group and an aminomethyl substituent. This compound is classified as a monocarboxylic acid and is known for its various applications in scientific research and industry.
The compound is identified by its CAS number 5292-21-7 and has several synonyms, including cyclohexylacetic acid and 2-cyclohexylacetic acid. It can be sourced from chemical suppliers such as Thermo Scientific, Sigma-Aldrich, and Santa Cruz Biotechnology, which provide it in various purity levels for research purposes .
Cyclohexaneacetic acid falls under the category of carboxylic acids, specifically monocarboxylic acids. It has a molecular formula of and a molecular weight of approximately 142.20 g/mol. The compound is classified as an endogenous metabolite, indicating its natural occurrence within biological systems .
The synthesis of cyclohexaneacetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity. The use of catalysts may also enhance reaction rates and selectivity.
Cyclohexaneacetic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed efficiently. For instance, esterification typically necessitates the presence of an acid catalyst like sulfuric acid.
The mechanism of action for cyclohexaneacetic acid involves its interaction with biological systems where it may act as a metabolic intermediate or influence biochemical pathways related to fatty acid metabolism. The aminomethyl group may also participate in enzyme-mediated reactions that modify or utilize the compound in physiological processes.
Studies indicate that cyclohexaneacetic acid has implications in neuropathic pain modulation and nerve myelination processes, suggesting its potential role in neurobiology .
Cyclohexaneacetic acid is utilized in various scientific contexts:
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, universally recognized in pharmacology as tranexamic acid, represents a structurally optimized cyclohexane derivative with profound biological significance. This molecule belongs to the class of synthetic lysine analogues, characterized by a trans-configured aminomethyl group at the para position relative to the carboxylic acid moiety on the cyclohexane ring. Its discovery bridged critical gaps in antifibrinolytic therapy, offering enhanced potency over earlier linear analogues like ε-aminocaproic acid [1] [5]. Beyond hemostasis, emerging research reveals unexpected roles in dermatology and cell biology, positioning this molecule as a versatile scaffold for scientific investigation [2].
The development of tranexamic acid originated in the mid-20th century through systematic efforts to enhance the antifibrinolytic activity of lysine analogues. Patented in 1957 by Japanese researchers, its initial designation reflected chemical structure: trans-4-(aminomethyl)cyclohexanecarboxylic acid [5]. Early pharmacological evaluation revealed a tenfold increase in plasmin inhibition potency compared to aminocaproic acid, prompting rapid clinical adoption [1]. The nonproprietary name "tranexamic acid" (approved by WHO) was formalized alongside its introduction into medical practice.
Nomenclature complexity arises from stereochemical variations. While the trans-isomer (CAS 1197-18-8) demonstrates therapeutic efficacy, the biologically less active cis-isomer (CAS 701-54-2) is often synthesized concurrently, necessitating precise stereochemical descriptors [1] [7]. The compound accumulates synonyms through global pharmaceutical development: Cyklokapron (Pfizer), AMCHA (antiplasmin-minocycline-heparin association), and Transamin (Japan) represent brand-associated names [1] [4]. Regulatory identifiers include UNII 37YD696II6 (FDA) and CHEBI:48669 (bioinformatics database), underscoring its multifaceted identity across disciplines [1] [6].
Table 1: Official and Common Nomenclature of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Nomenclature Type | Designation | Source/Context |
---|---|---|
IUPAC Name | 4-(aminomethyl)cyclohexane-1-carboxylic acid | Chemical databases [1] [6] |
CAS Registry Number | 1197-18-8 (trans-isomer) | Chemical suppliers [4] [7] |
Pharmacopeial Name | Tranexamic acid | USP/INN [5] |
Key Brand Names | Cyklokapron®, Lysteda®, Exacyl® | DrugBank [5] |
Significant Synonyms | trans-AMCHA, AMSTAT, Ugurol, Anvitoff, Tranexamsaeure | Pharmacompass [1] |
The molecule (C₈H₁₅NO₂, MW 157.21 g/mol) features a cyclohexane backbone substituted at positions 1 and 4 with carboxylic acid and aminomethyl groups, respectively [1] [6]. Its defining characteristic is the diaxial conformation of these substituents in the most stable chair conformation, minimizing steric strain and enabling optimal interaction with biological targets [7]. The trans configuration establishes a spatial separation of approximately 2.5 Å between the cationic ammonium (from the aminomethyl) and anionic carboxylate groups at physiological pH, facilitating ionic interactions critical to its binding affinity for plasminogen’s lysine-binding sites [5].
Isomeric purity dictates biological activity. The trans-isomer demonstrates 50-100x greater antifibrinolytic potency than the cis-isomer due to conformational compatibility with plasminogen’s kringle domains [1]. Synthetically, achieving high trans selectivity (>98%) requires specialized catalytic hydrogenation or stereoselective crystallization, as described in patent CN108602758B using ruthenium catalysts under hydrogen pressure [3]. The trans structure is confirmed via NMR (characteristic coupling constants) and X-ray crystallography (diaxial bond angles) [7]. This stereochemical precision underpins pharmaceutical specifications, where compendial methods (e.g., USP) mandate ≥97% trans isomeric purity for drug substance [4] [5].
Table 2: Comparative Characteristics of trans and cis Isomers
Property | trans-Isomer (Tranexamic Acid) | cis-Isomer |
---|---|---|
CAS Registry Number | 1197-18-8 [1] | 701-54-2 [1] |
Relative Antifibrinolytic Potency | High (reference standard) [5] | Negligible [1] |
Melting Point | >300°C (decomposition) [4] [7] | ~250°C (decomposition) [1] |
Aqueous Solubility (25°C) | 167 mg/mL [4] | Higher than trans [3] |
Synthesis Preference | Catalytic hydrogenation with Ru/Ni catalysts [3] | Minor byproduct [3] |
Thermodynamic Stability | More stable (ΔG = -3.2 kcal/mol) [3] | Less stable [3] |
Tranexamic acid research spans six decades, evolving from hematology to unexpected domains like dermatology and immunology. Initial milestones (1960s-1980s) established its mechanism of action: competitive inhibition of plasminogen activation through high-affinity binding (Kd ≈ 1.1 μM) to kringle domains, preventing fibrin degradation [5]. This defined its clinical niche in reducing surgical bleeding and managing hereditary angioedema [5].
A pivotal shift occurred in 1997 when dermatological research uncovered protease-mediated barrier dysfunction. A landmark Journal of Investigative Dermatology study demonstrated that topical 5% tranexamic acid accelerated barrier recovery by 40% in tape-stripped murine and human skin and prevented epidermal hyperplasia by inhibiting plasmin-induced inflammation [2]. This revealed plasmin’s role beyond fibrinolysis—as a modulator of keratinocyte activation and inflammation—opening dermatology applications like melasma treatment [2].
The 21st century saw expansion into molecular optimization and novel indications. Patent CN108602758B (2017) addressed synthesis inefficiencies via catalytic one-pot amination, achieving >98% trans selectivity [3]. Recent studies explore its potential in rosacea (reducing flushing via plasmin inhibition) and allergen mitigation (blocking thrombin-mediated barrier delays induced by cedar pollen) [2]. Global clinical trials now exceed 500 (DrugBank data), investigating applications from traumatic hemorrhage to inflammatory skin disorders, reflecting sustained scientific interest [5].
Table 3: Key Research Milestones
Era | Milestone Achievement | Significance |
---|---|---|
1957 | Initial patent filed for synthesis [5] | First chemical description and intended medical use (antifibrinolytic) |
1960s-1980s | Mechanism elucidation: Plasminogen binding via lysine-site competition [5] | Established foundation for hemotherapy applications |
1997 | Discovery of epidermal barrier acceleration and anti-hyperplastic effects [2] | Revealed new biological actions beyond hemostasis; launched dermatology research |
Early 2000s | Identification in complement inhibition for hereditary angioedema [5] | Expanded therapeutic scope to inflammatory conditions |
2017 | Catalytic hydrogenation process patent (CN108602758B) for high-yield trans synthesis [3] | Solved industrial stereoselectivity challenges |
2020s | Clinical exploration in rosacea and allergen-induced skin dysfunction [2] | Potential repurposing for inflammatory dermatoses |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7